2,5-Dimethyl-2H-benzo[d][1,2,3]triazole
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Overview
Description
2,5-Dimethyl-2H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The unique structure of this compound, characterized by a fused triazole ring with two methyl groups at positions 2 and 5, imparts distinct chemical and physical properties that make it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-2H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of o-phenylenediamine with formic acid and acetic anhydride, followed by methylation at the 2 and 5 positions using methyl iodide in the presence of a base such as potassium carbonate . The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzotriazole compounds, depending on the reagents and conditions used .
Scientific Research Applications
2,5-Dimethyl-2H-benzo[d][1,2,3]triazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-2H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
2,5-Dimethyl-2H-benzo[d][1,2,3]triazole can be compared with other benzotriazole derivatives such as:
Benzotriazole: Lacks the methyl groups at positions 2 and 5, resulting in different chemical properties and reactivity.
1H-Benzotriazole: A tautomeric form with different electronic properties and applications.
2-Methyl-2H-benzo[d][1,2,3]triazole: Contains a single methyl group, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties that are advantageous for certain applications, such as enhanced stability and reactivity in organic electronic devices .
Properties
IUPAC Name |
2,5-dimethylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-3-4-7-8(5-6)10-11(2)9-7/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMKHBNWJKZGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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